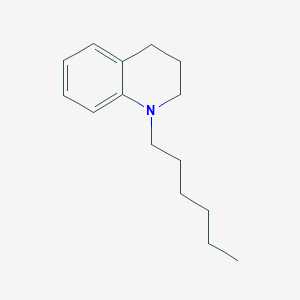
1-Hexyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a heterocyclic compound that features a quinoline ring system partially saturated with hydrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of a hexyl group enhances its lipophilicity, making it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . The hexyl group can be introduced via alkylation reactions using hexyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of quinoline derivatives. This process can be optimized using various catalysts, such as palladium or platinum, under controlled temperature and pressure conditions . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline compounds with various substituents.
Aplicaciones Científicas De Investigación
1-Hexyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-hexyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The hexyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparación Con Compuestos Similares
1-Hexyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the hexyl group, resulting in different lipophilicity and biological activity.
1-Hexyl-1,2,3,4-tetrahydroisoquinoline: Shares the hexyl group but has a different core structure, leading to variations in chemical reactivity and applications.
1,2,3,4-Tetrahydroquinoline: The parent compound without the hexyl group, used as a precursor in various synthetic applications.
The uniqueness of this compound lies in its enhanced lipophilicity and potential for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
593281-16-4 |
|---|---|
Fórmula molecular |
C15H23N |
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
1-hexyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H23N/c1-2-3-4-7-12-16-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11H,2-4,7-8,10,12-13H2,1H3 |
Clave InChI |
FGGXZQZWLRRCLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
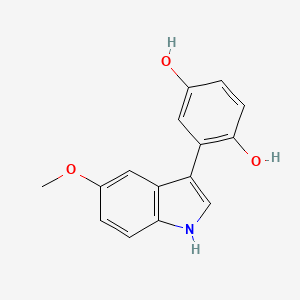
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
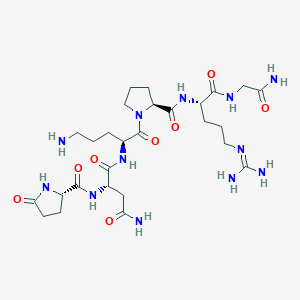
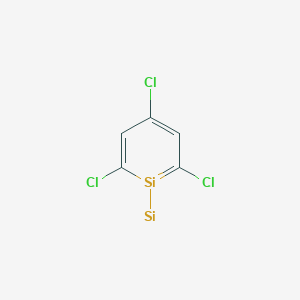
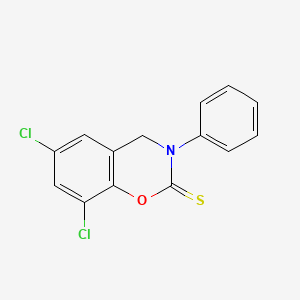
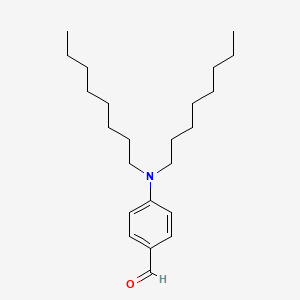
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
